molecular formula C11H10ClNS B1353032 4-(4-Chlorophenyl)-2,5-dimethylthiazole CAS No. 206556-03-8

4-(4-Chlorophenyl)-2,5-dimethylthiazole

Cat. No. B1353032
CAS RN: 206556-03-8
M. Wt: 223.72 g/mol
InChI Key: JCIYECLJFNFOBG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,5-dimethylthiazole, also known as 4-Chloro-2,5-dimethylthiazole or CDMT, is a heterocyclic aromatic compound with a wide range of applications in the scientific community. It has been used in a variety of fields, including biochemistry, pharmaceuticals, and agrochemicals. This compound has many unique properties that make it an attractive option for researchers.

Scientific Research Applications

Environmental Impact of Chlorophenols

Chlorophenols, compounds related to the structural motif of "4-(4-Chlorophenyl)-2,5-dimethylthiazole", have been evaluated for their environmental impact. Studies have found that chlorophenols exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegrading these compounds. These findings suggest that similar compounds might also pose environmental risks that warrant investigation (Krijgsheld & Gen, 1986).

Trends in Herbicide Toxicology

Research on 2,4-D, a widely used herbicide, highlights the rapid advancement in understanding its toxicology and mutagenicity. This review could serve as a model for studying the environmental and health impacts of other organochlorine compounds, including "4-(4-Chlorophenyl)-2,5-dimethylthiazole". It emphasizes the importance of assessing occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target species, suggesting areas for future research (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthesis and Applications of Heterocyclic Compounds

Studies on the synthesis and applications of heterocyclic compounds, which share structural similarities with "4-(4-Chlorophenyl)-2,5-dimethylthiazole", have shown that these compounds are valuable for developing new pharmaceuticals, materials, and environmental solutions. For example, research on the synthesis of fused heterocycles from 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrates the synthetic potential of these compounds in creating various heterocyclic compounds with potential applications in medicine and industry (Petrov & Androsov, 2013).

properties

IUPAC Name

4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYECLJFNFOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407524
Record name 4-(4-Chlorophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2,5-dimethylthiazole

CAS RN

206556-03-8
Record name 4-(4-Chlorophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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